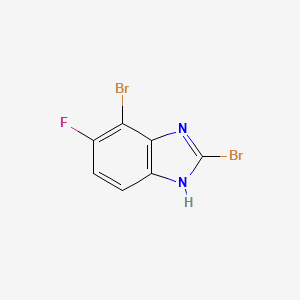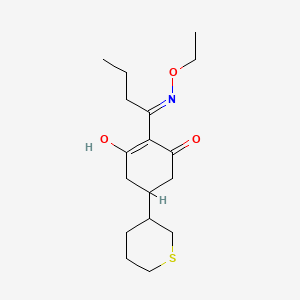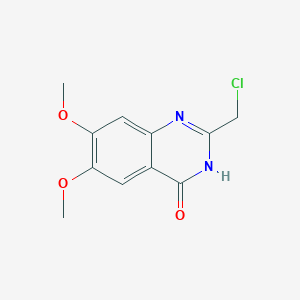
2-(Piridin-2-il)fenol
Descripción general
Descripción
“2-(Pyridin-2-yl)phenol” is a chemical compound with the molecular formula C11H9NO and an average mass of 171.195 Da . It has been studied as a dopamine d3 receptor selective ligand with potential applications for the treatment of drug addictions, schizophrenia, and Parkinson’s disease .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-yl)phenol comprises an essentially flat perimidine system and the pyridyl ring. Depending on the number of N-substituents, the ring systems are twisted to a greater or lesser extent .Chemical Reactions Analysis
Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical and Chemical Properties Analysis
The compound has a melting point of 56-57 °C and a boiling point of 135-145 °C (at a pressure of 2 Torr). It has a density of 1.169 and should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Actividad Antifibrótica
2-(Piridin-2-il)fenol se ha utilizado en la síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina, que han mostrado significativas actividades antifibróticas . Estos compuestos se evaluaron frente a células estelares hepáticas de rata inmortalizadas (HSC-T6), y algunos de ellos presentaron mejores actividades antifibróticas que Pirfenidona y Bipy55′DC . Específicamente, los compuestos nicotinato de etilo 6-(5-(p-tolilcarbamoil)pirimidin-2-il) (12m) y nicotinato de etilo 6-(5-((3,4-difluorofenil)carbamoil)pirimidin-2-il) (12q) mostraron las mejores actividades .
Síntesis de N-heterociclos
Los N-(piridin-2-il)imidatos, que pueden sintetizarse a partir de this compound, se han utilizado para la conversión fácil en N-heterociclos como 2-(4-clorofenil)-4,5-dihidro-1H-imidazol y 2-(4-clorofenil)-1,4,5,6-tetrahidropirimidina .
Inhibidor de la Corrosión
El complejo de this compound se ha estudiado como un inhibidor de la corrosión . El nuevo complejo preparado mostró una eficiencia del 99% en un rango de concentraciones bajo de 50-1000 ppm .
Activador Antibacteriano
El complejo de this compound también se ha estudiado como un activador antibacteriano . Mostró un diámetro de inhibición de 12±2,1 mm y 15±2,4 mm contra bacterias E. coli y Bacillus spp respectivamente .
Mecanismo De Acción
Target of Action
It is known that this compound can be used to synthesize a variety of complex structures, such as four-coordinate organoboron complexes , which may interact with various biological targets.
Mode of Action
It’s known that its derivatives can interact with their targets in a specific manner, leading to changes in the targets’ function .
Biochemical Pathways
It’s known that its derivatives can influence various biochemical processes, potentially affecting multiple pathways .
Result of Action
It’s known that its derivatives can have various effects at the molecular and cellular level .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNGBIRSIWOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901582 | |
| Record name | NoName_714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?
A1: Recent research highlights two novel synthetic pathways:
- Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []
- Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.
Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?
A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.
Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?
A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.
Q4: How does the structure of 2-(pyridin-2-yl)phenol lend itself to forming organoboron complexes?
A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)


![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B1459950.png)

